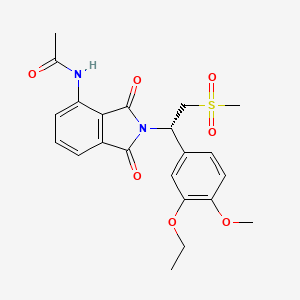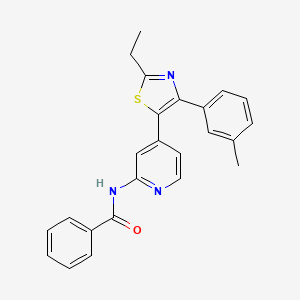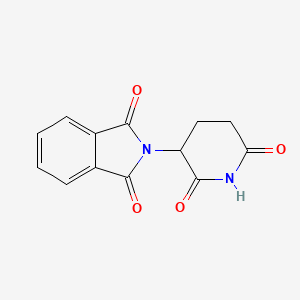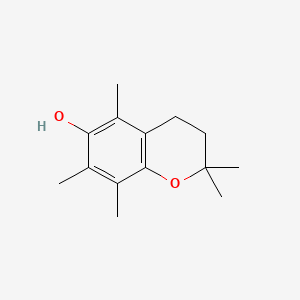![molecular formula C21H23Cl2N5O2S B1683998 2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide CAS No. 847559-80-2](/img/structure/B1683998.png)
2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Übersicht
Beschreibung
This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Synthesis Analysis
The synthesis of similar compounds involves a self-cyclization reaction performed in the presence of NaOH . Another synthetic approach involves a reaction with 2,4,6-trichloropyrimidine and ethanolamine under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a thieno ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
Pyrimidines exhibit a range of chemical reactivities. For instance, 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives have been investigated for their chemical characteristics and reactivities .Wissenschaftliche Forschungsanwendungen
Heat Shock Protein 90 Inhibitor
NVP-BEP800 is a novel, fully synthetic, orally bioavailable inhibitor that binds to the NH2-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90) . Hsp90 is a ubiquitously expressed molecular chaperone with ATPase activity involved in the conformational maturation and stability of key signaling molecules involved in cell proliferation, survival, and transformation .
Antitumor Activity
NVP-BEP800 has shown activity against a panel of human tumor cell lines and primary human xenografts in vitro at nanomolar concentrations . It induced robust antitumor responses in tumor xenograft models, including regression in the BT-474 breast cancer model .
Degradation of Oncogenic Proteins
In A375 melanoma and BT-474 breast cancer cell lines, NVP-BEP800 induced client protein degradation (including ErbB2, B-Raf V600E, Raf-1, and Akt) and Hsp70 induction .
Modulation of Signaling Pathways
NVP-BEP800 modulates Hsp90 client proteins and downstream signaling pathways at doses causing antitumor activity .
Flexibility in Dosing Regimens
NVP-BEP800 showed in vivo activity in a variety of dosing regimens covering daily to weekly schedules, potentially providing a high degree of flexibility in dose and schedule within the clinical setting .
Increased Sensitivity to Ionizing Radiation
NVP-BEP800 increases the sensitivity of tumor cells to ionizing radiation .
Inhibition of Tumor Cell Proliferation
NVP-BEP800 inhibits proliferation of tumor cells with an average GI50 of 245nM .
Induction of Apoptosis
Treatment with NVP-BEP800 induces apoptosis in human breast cancer cell lines .
Wirkmechanismus
Target of Action
The primary target of NVP-BEP800 is Heat Shock Protein 90 (Hsp90) . Hsp90 is a ubiquitously expressed molecular chaperone with ATPase activity involved in the conformational maturation and stability of key signaling molecules involved in cell proliferation, survival, and transformation .
Mode of Action
NVP-BEP800 binds to the NH2-terminal ATP-binding pocket of Hsp90 . This binding inhibits the ATPase activity of Hsp90, leading to the destabilization and degradation of Hsp90 client proteins .
Biochemical Pathways
The inhibition of Hsp90 by NVP-BEP800 affects multiple biochemical pathways. In BT-474 cells and A375 cells, NVP-BEP800 causes the Hsp90-p23 dissociation and client protein degradation (including ErbB2, B-Raf V600E, Raf-1, and Akt) as well as the reduction of client protein phosphorylation (phospho-Akt) . The degradation of these oncogenic client proteins results in tumor cell growth arrest and death .
Pharmacokinetics
NVP-BEP800 is orally bioavailable . It shows activity against a panel of human tumor cell lines and primary human xenografts in vitro at nanomolar concentrations . The compound is well-tolerated and induces robust antitumor responses in tumor xenograft models .
Result of Action
The result of NVP-BEP800’s action is the induction of client protein degradation and Hsp70 induction . This leads to the growth arrest and death of tumor cells . In tumor xenograft models, NVP-BEP800 modulates Hsp90 client proteins and downstream signaling pathways at doses causing antitumor activity .
Safety and Hazards
While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include avoiding inhalation, skin contact, and ingestion. Personal protective equipment such as gloves, goggles, and protective clothing should be worn during handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N5O2S/c1-2-25-19(29)17-10-13-18(26-21(24)27-20(13)31-17)12-9-16(15(23)11-14(12)22)30-8-7-28-5-3-4-6-28/h9-11H,2-8H2,1H3,(H,25,29)(H2,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUNQSYQHHIVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649095 | |
| Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
CAS RN |
847559-80-2 | |
| Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



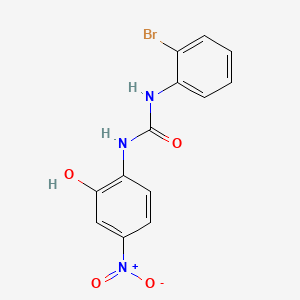

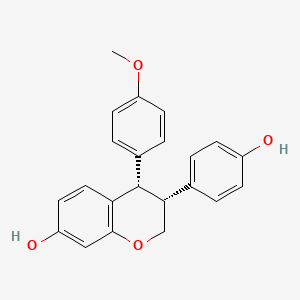

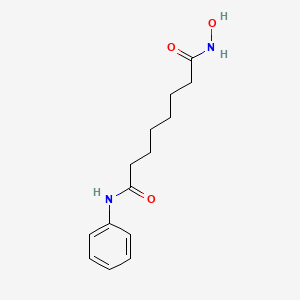
![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)
